Ethanone, 1-[tetrahydro-3-(hydroxymethyl)-2-thienyl]-
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Overview
Description
Ethanone, 1-[tetrahydro-3-(hydroxymethyl)-2-thienyl]- is a chemical compound with the molecular formula C7H12O2S It is a derivative of ethanone, featuring a tetrahydro-2-thienyl group substituted with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[tetrahydro-3-(hydroxymethyl)-2-thienyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The thienyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the ketone group would yield a secondary alcohol .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-[tetrahydro-3-(hydroxymethyl)-2-thienyl]- involves its interaction with various molecular targets and pathways. The hydroxymethyl and ketone groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(3-thienyl)-: Similar structure but lacks the hydroxymethyl group.
Ethanone, 1-[tetrahydro-5-(hydroxymethyl)-2-methyl-3-furanyl]-: Similar structure but with a furan ring instead of a thienyl ring.
Uniqueness
Ethanone, 1-[tetrahydro-3-(hydroxymethyl)-2-thienyl]- is unique due to the presence of both a hydroxymethyl group and a tetrahydro-2-thienyl ring, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H12O2S |
---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
1-[3-(hydroxymethyl)thiolan-2-yl]ethanone |
InChI |
InChI=1S/C7H12O2S/c1-5(9)7-6(4-8)2-3-10-7/h6-8H,2-4H2,1H3 |
InChI Key |
HFEJZPVQIIQPRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(CCS1)CO |
Origin of Product |
United States |
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